molecular formula C14H18N2O2 B2635796 (S)-7-Amino-5-(4-methoxybenzyl)-5-azaspiro[2.4]heptan-4-one CAS No. 1398507-72-6

(S)-7-Amino-5-(4-methoxybenzyl)-5-azaspiro[2.4]heptan-4-one

Cat. No. B2635796
CAS RN: 1398507-72-6
M. Wt: 246.31
InChI Key: NLRCBCRYOXXWKD-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-7-Amino-5-(4-methoxybenzyl)-5-azaspiro[2.4]heptan-4-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is a spirocyclic ketone that belongs to the class of spirocyclic compounds, which are known for their diverse biological activities.4]heptan-4-one.

Scientific Research Applications

Antibacterial Agents

One of the primary applications of derivatives of (S)-7-Amino-5-(4-methoxybenzyl)-5-azaspiro[2.4]heptan-4-one is in the development of novel antibacterial agents. Research by Odagiri et al. (2013) discussed the design, synthesis, and biological evaluations of novel quinolines with potent antibacterial activity against a range of respiratory pathogens. These compounds, including those with (S)-configuration at the asymmetrical carbon, exhibited significant in vitro and in vivo antibacterial activity against various pathogens, including multidrug-resistant and quinolone-resistant strains, showcasing their potential in treating respiratory tract infections (Odagiri et al., 2013).

JAK1-Selective Inhibitor

Chough et al. (2018) explored the synthesis and evaluation of derivatives for their selective inhibition of JAK1, a target of interest for inflammatory and autoimmune diseases. Their work identified compounds with significant selectivity and efficacy in in vivo models, highlighting a potential pathway for therapeutic development using these spirocyclic scaffolds (Chough et al., 2018).

Enantioselective Synthesis

Research into the enantioselective synthesis of (S)-7-Amino-5-azaspiro[2.4]heptane has been documented by Yao et al. (2011), who achieved high enantioselectivities in the asymmetric hydrogenation of protected ethyl 1-(2-aminoaceto)cyclopropane carboxylates. This method provides a key intermediate for the synthesis of quinolone antibacterial agents, demonstrating the importance of these compounds in drug synthesis (Yao et al., 2011).

properties

IUPAC Name

(7S)-7-amino-5-[(4-methoxyphenyl)methyl]-5-azaspiro[2.4]heptan-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c1-18-11-4-2-10(3-5-11)8-16-9-12(15)14(6-7-14)13(16)17/h2-5,12H,6-9,15H2,1H3/t12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLRCBCRYOXXWKD-GFCCVEGCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2CC(C3(C2=O)CC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)CN2C[C@H](C3(C2=O)CC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-7-Amino-5-(4-methoxybenzyl)-5-azaspiro[2.4]heptan-4-one

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